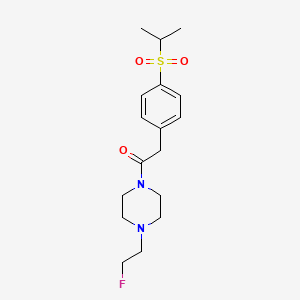
1-(4-(2-Fluoroethyl)piperazin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(2-Fluoroethyl)piperazin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a useful research compound. Its molecular formula is C17H25FN2O3S and its molecular weight is 356.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-(2-fluoroethyl)piperazin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a novel piperazine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C_{22}H_{28}F_{N}_{3}O_{3}S. Its structure includes a piperazine moiety linked to an isopropylsulfonyl phenyl group and a fluorinated ethyl group, which may influence its pharmacological properties.
Antimicrobial Activity
Research has indicated that piperazine derivatives exhibit significant antimicrobial properties. In a study evaluating various piperazine compounds, derivatives similar to the target compound demonstrated effective inhibition against several bacterial strains, suggesting potential as antimicrobial agents .
Inhibition of Enzymatic Activity
One of the notable biological activities of compounds containing piperazine structures is their ability to inhibit specific enzymes. For instance, similar piperazine derivatives have been shown to act as inhibitors of tyrosinase, an enzyme involved in melanin production. The compound's structural features may allow it to interact with the active site of tyrosinase, potentially leading to competitive inhibition .
The mechanisms through which this compound exerts its biological effects are primarily attributed to its ability to bind to target proteins and enzymes. Molecular docking studies suggest that the compound can effectively fit into the binding sites of various enzymes, thereby inhibiting their activity. This interaction is crucial for its potential use in treating conditions related to excessive melanin production or microbial infections .
Case Study 1: Tyrosinase Inhibition
In a study focused on the inhibition of Agaricus bisporus tyrosinase, compounds structurally related to this compound were evaluated. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating their potency as tyrosinase inhibitors without significant cytotoxicity .
| Compound | IC50 (μM) | Type of Inhibition |
|---|---|---|
| Compound A | 0.18 | Competitive |
| Compound B | 0.25 | Non-competitive |
| Compound C | 0.35 | Mixed-type |
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of various piperazine derivatives against clinical isolates of bacteria. The results showed that compounds with similar structural characteristics exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 μg/mL against Gram-positive and Gram-negative bacteria .
特性
IUPAC Name |
1-[4-(2-fluoroethyl)piperazin-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O3S/c1-14(2)24(22,23)16-5-3-15(4-6-16)13-17(21)20-11-9-19(8-7-18)10-12-20/h3-6,14H,7-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQOQTBMGOASJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCN(CC2)CCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














